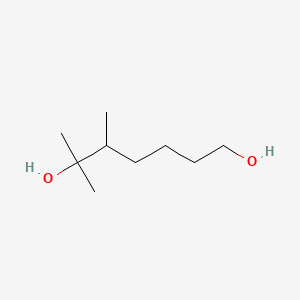

Trimethylhexane-1,6-diol

Description

Contextual Significance in Organic Synthesis and Polymer Science

Trimethylhexane-1,6-diol serves as a crucial building block, or monomer, in the synthesis of various polymers. lookchem.com Its primary application lies in the production of polyesters and polyurethanes. ontosight.aimdpi.com The branched structure of the diol is particularly significant as it imparts unique characteristics to the resulting polymers. For instance, in polyesters, the methyl branches can disrupt the packing of polymer chains, which can lead to materials with increased flexibility and lower crystallinity compared to those made from linear diols. kuraray.euacs.org

In organic synthesis, it functions as an important intermediate. lookchem.com The two hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification, allowing for the creation of a variety of derivatives. ontosight.ai For example, it can be reacted with acids like 3,5,5-trimethylhexanoic acid to form diester compounds. ontosight.ai Furthermore, its diisocyanate derivative, 2,2,4-trimethyl-1,6-diisocyanatohexane (TMDI), is a key component in the production of light-stable polyurethanes. nih.govtandfonline.com The diol is also used in the coatings, inks, plastics, and rubber industries, often as a solvent or plasticizer. chembk.com

Historical Development and Industrial Relevance of Branched Diols

Diols, or glycols, are fundamental components in the chemical industry, particularly for the synthesis of condensation polymers like polyesters and polyurethanes. kuraray.euresearchgate.net The development of industrial polymers, such as the first industrial polyethylene (B3416737) (a branched polymer) in 1939, highlighted the importance of polymer chain architecture in determining material properties. britannica.com While linear diols create polymers with regular, often crystalline structures, the introduction of branched diols was a significant step toward engineering polymers with tailored characteristics.

The methyl branches in diols like this compound introduce steric hindrance that affects how polymer chains align. acs.org This disruption of crystallinity generally leads to polymers that are more amorphous, have lower melting points, and exhibit greater flexibility and solubility. acs.org Industrially, this translates to the production of softer, more elastic materials suitable for applications ranging from flexible films and adhesives to specialized foams. kuraray.eu

In recent years, there has been a notable shift toward developing diols from renewable, bio-based sources to create more sustainable polymers. researchgate.netrsc.org Research into biomass-derived branched diols aims to replicate or improve upon the performance characteristics of petroleum-based diols, with a focus on tuning properties like the glass transition temperature (Tg) and mechanical strength of the final polymer. acs.orgrsc.org 2,2,4-Trimethylhexane-1,6-diol (B13735821) itself can be produced from 2,2,4-trimethyladipic acid, which is derived from the industrial chemical isophorone (B1672270). mdpi.com

Contemporary Research Landscape and Scholarly Imperatives for this compound

Current research on this compound and its derivatives continues to explore its potential in advanced materials. A significant area of investigation is its use in creating functional polymers for specialized applications. For example, its diisocyanate derivative (TMDI) is used to synthesize urethane (B1682113) diols, which are then converted into vinyl carbonate photopolymers for potential biomedical applications. tandfonline.com These materials are valued for their mechanical properties and the high degree of conversion achievable during polymerization. tandfonline.com

The influence of methyl branching on polymer properties remains a key scholarly focus. Studies compare polyesters made from branched diols with those made from their linear counterparts to precisely quantify the effects on thermal properties, crystallinity, and mechanical performance. acs.org Research has shown that using secondary diols (where the hydroxyl groups are not on the terminal carbons) can increase the glass transition temperature of polymers. rsc.org Similarly, the stereoisomerism of branched diols is recognized as a factor that can disrupt crystal packing and lead to amorphous polymers. acs.org

Furthermore, the synthesis of this compound and related compounds is an ongoing area of study. The production pathway from isophorone, a widely available industrial chemical, illustrates the integration of this diol into larger chemical value chains. mdpi.com The imperative is to optimize these synthetic routes and to explore new applications for the resulting polymers, from high-performance coatings and adhesives to advanced composites. lookchem.comdb-thueringen.de

Structure

3D Structure

Properties

CAS No. |

27476-48-8 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

5,6-dimethylheptane-1,6-diol |

InChI |

InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

BGQNNKZAJXZSPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCO)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylhexane 1,6 Diol and Its Chemical Precursors

Retrosynthetic Analysis of Trimethylhexane-1,6-diol

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available starting materials.

Derivations from Isophorone (B1672270) and Related Cyclohexanone (B45756) Intermediates

A significant pathway to 2,2,4-trimethylhexane-1,6-diol (B13735821) originates from isophorone, a readily available industrial chemical produced from the self-condensation of acetone. mdpi.comresearchgate.net The synthesis involves a series of transformations:

Hydrogenation of Isophorone: Isophorone is first partially hydrogenated to yield 3,3,5-trimethyl-1-cyclohexanone. mdpi.com

Oxidation: The resulting cyclohexanone derivative is then oxidized, typically using nitric acid, to open the ring and form a mixture of 2,4,4- and 2,2,4-trimethyladipic acid. The ratio of these isomers is highly dependent on the reaction conditions. mdpi.com

Reduction: Finally, the 2,2,4-trimethyladipic acid is reduced to afford 2,2,4-trimethylhexane-1,6-diol. mdpi.com This reduction can be achieved using various reducing agents.

This multi-step synthesis highlights the importance of isophorone and its derivatives as key intermediates in the production of this compound.

Pathways Involving Reductive Transformations of Polyfunctionalized Alkanes

The synthesis of diols often involves the reduction of molecules containing multiple functional groups. For instance, the reduction of dicarboxylic acids or their esters is a common method for producing diols. prepchem.com In the context of this compound, the final step in the isophorone-derived pathway is the reduction of 2,2,4-trimethyladipic acid. mdpi.com

Furthermore, the reductive cleavage of cyclic ethers, such as tetrahydrofuran (B95107) derivatives, can yield 1,5-diols. researchgate.net While not a direct route to this compound, this demonstrates the principle of using reductive methods on polyfunctionalized precursors to generate diols. The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules.

Homogeneous Catalysis for Selective Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is instrumental in forming carbon-carbon bonds with high precision. nih.gov The "borrowing hydrogen" methodology, often employing homogeneous metal catalysts, allows for the alkylation of ketones and other C-H acidic compounds with alcohols. mdpi.combeilstein-journals.org This process involves the temporary dehydrogenation of an alcohol to an aldehyde or ketone, which then participates in a C-C bond-forming reaction, followed by the hydrogenation of the resulting intermediate. mdpi.combeilstein-journals.org

Manganese-based homogeneous catalysts have shown promise in the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. acs.orgresearchgate.net This type of cascade reaction, involving dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps, showcases the power of homogeneous catalysis in constructing complex carbon skeletons from simpler building blocks. beilstein-journals.org

Heterogeneous Catalysis in Hydrogenation and Oxidation Steps

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their stability and ease of separation. drhazhan.comwordpress.com In the synthesis of this compound from isophorone, heterogeneous catalysts are crucial for the hydrogenation steps. mdpi.com Supported noble metal catalysts, Raney nickel, and supported copper are commonly employed for the hydrogenation of various functional groups. researchgate.net

The "borrowing hydrogen" methodology can also be facilitated by heterogeneous catalysts, where a multifunctional catalyst with both metal and acidic/basic sites can orchestrate a domino sequence of dehydrogenation, condensation, and hydrogenation. rsc.org This approach offers a sustainable route for various chemical transformations, including the synthesis of diols.

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of specific stereoisomers of diols is a significant challenge in organic chemistry. Enantioselective and diastereoselective methods aim to control the three-dimensional arrangement of atoms in a molecule.

For the synthesis of chiral 1,3-diols, strategies involving asymmetric aldol reactions followed by stereoselective reduction have been developed. acs.org The use of chiral organocatalysts and oxazaborolidine reagents can lead to high enantiomeric purity. acs.org

In the context of 1,2-diols, nickel-catalyzed reductive coupling of alkynes and α-oxyaldehydes can produce anti-1,2-diols with high diastereoselectivity. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of catalyst and protecting groups. The development of stereoselective methods for the reduction of β-hydroxy ketones and 1,3-diketones also provides access to syn- and anti-1,3-diols. acs.org While specific enantioselective or diastereoselective syntheses of this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are applicable to the synthesis of its chiral isomers.

Interactive Data Tables

Table 1: Key Intermediates in the Synthesis of this compound from Isophorone

| Intermediate | Chemical Formula | Role in Synthesis |

| Isophorone | C9H14O | Starting material |

| 3,3,5-Trimethyl-1-cyclohexanone | C9H16O | Product of isophorone hydrogenation |

| 2,2,4-Trimethyladipic acid | C9H16O4 | Product of cyclohexanone oxidation |

| 2,2,4-Trimethylhexane-1,6-diol | C9H20O2 | Final product |

Table 2: Catalytic Approaches in Diol Synthesis

| Catalysis Type | Catalyst Example | Application |

| Homogeneous | Manganese-based complexes | C-C bond formation, cycloalkane synthesis |

| Heterogeneous | Supported noble metals (e.g., Pd, Pt), Raney Nickel | Hydrogenation of functional groups |

| Enantioselective | Chiral organocatalysts, Oxazaborolidine reagents | Synthesis of chiral diols |

Isomerism and Stereochemical Considerations of Trimethylhexane 1,6 Diol

Constitutional Isomerism of Trimethylhexane-1,6-diol

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. In the case of this compound (C9H20O2), the variation in the placement of the three methyl groups along the six-carbon diol chain leads to a number of distinct isomers.

Structural Diversity of this compound Isomers (e.g., 2,2,4-Trimethylhexane-1,6-diol (B13735821) vs. 2,4,4-Trimethylhexane-1,6-diol)

2,2,4-Trimethylhexane-1,6-diol features two methyl groups on the second carbon atom and one methyl group on the fourth carbon atom of the hexane-1,6-diol chain. This arrangement results in a quaternary carbon at the C2 position.

2,4,4-Trimethylhexane-1,6-diol (B3189312) , in contrast, has one methyl group at the C2 position and two methyl groups at the C4 position, creating a quaternary carbon at the C4 position.

The differing locations of the gem-dimethyl groups in these isomers influence their physical and chemical properties, including boiling points, melting points, and solubility, due to variations in molecular symmetry and intermolecular forces.

| Compound Name | Molecular Formula | CAS Number |

| 2,2,4-Trimethylhexane-1,6-diol | C9H20O2 | 3089-24-5 |

| 2,4,4-Trimethylhexane-1,6-diol | C9H20O2 | 3089-25-6 |

Stereoisomerism in this compound Systems

Beyond constitutional isomerism, the presence of chiral centers in certain this compound isomers introduces the possibility of stereoisomerism, where molecules have the same atomic connectivity but differ in the spatial arrangement of their atoms.

Enantiomeric and Diastereomeric Forms of this compound

The existence of stereoisomers is dependent on the specific constitutional isomer . For a this compound isomer to exhibit stereoisomerism, it must possess at least one chiral center, which is a carbon atom bonded to four different groups.

For instance, in 2,2,4-trimethylhexane-1,6-diol , the carbon atom at the fourth position (C4) is bonded to a hydrogen atom, a methyl group, a -CH2C(CH3)2CH2OH group, and a -CH2CH2OH group. As these four groups are different, the C4 carbon is a chiral center. The presence of this single chiral center means that 2,2,4-trimethylhexane-1,6-diol can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

Similarly, 2,4,4-trimethylhexane-1,6-diol also possesses a chiral center at the second position (C2). This carbon is attached to a hydrogen atom, a methyl group, a -CH2OH group, and a -CH2C(CH3)2CH2CH2OH group. Consequently, 2,4,4-trimethylhexane-1,6-diol also exists as a pair of enantiomers.

If a this compound isomer were to have two or more chiral centers, it could exist as diastereomers, which are stereoisomers that are not mirror images of each other.

Chiral Center Identification and Absolute Configuration Assignment (R/S Nomenclature)

The absolute configuration of a chiral center, which describes the precise three-dimensional arrangement of the groups attached to it, is designated using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is assigned as 'S' (from the Latin sinister, meaning left).

For the enantiomers of 2,2,4-trimethylhexane-1,6-diol and 2,4,4-trimethylhexane-1,6-diol, the R/S nomenclature would be used to distinguish between the two mirror-image forms.

Chromatographic Resolution and Separation Techniques for Isomers

The separation and quantification of the various isomers of this compound are crucial for their characterization and for understanding their individual properties. Gas chromatography is a powerful analytical technique well-suited for this purpose.

Gas Chromatography for Isomer Separation and Quantification

Gas chromatography (GC) separates compounds based on their volatility and their interactions with the stationary phase of the chromatographic column. For diols like this compound, the choice of the stationary phase is critical. Both polar and non-polar columns can be employed for the separation of diol isomers.

Polar Columns: These columns, often with phases like polyethylene (B3416737) glycol, interact more strongly with the polar hydroxyl groups of the diols. This can lead to longer retention times and potentially better separation of isomers with different polarities.

Non-Polar Columns: Columns with non-polar stationary phases, such as those based on polysiloxanes, separate compounds primarily based on their boiling points. Isomers with different branching and molecular shapes will exhibit different volatilities and thus different retention times.

To improve the volatility and reduce the peak tailing that can occur with polar analytes like diols, a derivatization step is often employed before GC analysis. This involves converting the hydroxyl groups into less polar functional groups, such as silyl (B83357) ethers or esters. This process enhances the chromatographic properties of the analytes, leading to sharper peaks and better resolution.

High-Performance Liquid Chromatography for Chiral Resolution

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of stereoisomers. The resolution of enantiomers, in particular, requires a chiral environment, which can be achieved through the use of chiral stationary phases (CSPs) or chiral mobile phase additives.

For the chiral resolution of aliphatic diols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers.

In many cases, derivatization of the diol is necessary to enhance chiral recognition and improve separation. Chiral derivatizing agents (CDAs) react with the hydroxyl groups of the diol to form diastereomeric derivatives that can be more easily separated on a standard achiral stationary phase. wikipedia.org Common CDAs for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. wikipedia.org The choice of the appropriate CDA and chromatographic conditions is crucial for achieving optimal separation.

While specific application data for the direct chiral HPLC resolution of this compound isomers is not extensively documented in publicly available literature, the general principles and methodologies for separating chiral diols are well-established. A typical approach would involve screening various polysaccharide-based CSPs with a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

Table 1: Illustrative Chiral HPLC Method Parameters for Diol Separation

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (if derivatized) or Refractive Index (RI) |

| Temperature | Ambient |

This table represents a general starting point for method development for the chiral separation of aliphatic diols. Optimization of these parameters would be necessary for the specific isomers of this compound.

Spectroscopic Methods for Stereochemical Elucidation

Once the stereoisomers of this compound are separated, spectroscopic methods are employed to determine their absolute and relative configurations. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For stereochemical analysis, advanced NMR techniques are often required. The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are in close spatial proximity, regardless of their through-bond connectivity. By measuring NOE enhancements between specific protons, it is possible to deduce the relative stereochemistry of the molecule. For example, a strong NOE between a methyl group proton and a methine proton on a chiral center can indicate their syn or anti relationship.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning all the proton and carbon signals in the complex spectra of this compound isomers.

In cases where NMR data alone is insufficient for unambiguous stereochemical assignment, the formation of diastereomeric derivatives with a chiral auxiliary of known absolute configuration can be employed. The analysis of the NMR spectra of these derivatives, often referred to as the Mosher's method or its variations, allows for the determination of the absolute configuration of the chiral centers in the original diol. wikipedia.org

Table 2: General ¹H NMR Chemical Shift Ranges for Aliphatic Diols

| Functional Group | Chemical Shift (ppm) |

| -OH | 1.0 - 5.0 (variable, depends on solvent and concentration) |

| -CH-OH | 3.3 - 4.0 |

| -CH₂-OH | 3.4 - 3.8 |

| -CH(CH₃)- | 1.5 - 2.0 |

| -C(CH₃)₂- | 0.8 - 1.2 |

| -CH₂- | 1.2 - 1.6 |

| -CH₃ | 0.8 - 1.0 |

Note: These are general ranges and the exact chemical shifts for the isomers of this compound will be influenced by the specific substitution pattern and stereochemistry.

While detailed, published NMR spectral assignments for the individual stereoisomers of this compound are scarce, the application of these established spectroscopic techniques would be the standard approach for their complete stereochemical elucidation.

Chemical Reactivity and Advanced Derivatization of Trimethylhexane 1,6 Diol

Reactions of Primary and Tertiary Hydroxyl Functional Groups

The presence of both a sterically unhindered primary alcohol and a sterically hindered tertiary alcohol on the same molecule dictates the regioselectivity of many reactions. Generally, the primary hydroxyl group is more reactive towards many reagents due to less steric hindrance.

Esterification of Trimethylhexane-1,6-diol with dicarboxylic acids or their derivatives is a key reaction for the synthesis of polyesters. acs.org These polymers can exhibit a range of properties depending on the chosen dicarboxylic acid and the incorporation of the branched diol. The reaction typically proceeds via condensation polymerization, where water is eliminated to form ester linkages. libretexts.org

The primary hydroxyl group of this compound is expected to react more readily than the tertiary hydroxyl group. This differential reactivity can be exploited to synthesize polyesters with specific architectures. For instance, reaction with a stoichiometric amount of a dicarboxylic acid could preferentially form linear polyesters through the primary hydroxyls, leaving the tertiary hydroxyls available for subsequent modification.

Enzymatic catalysis, for example using lipases, presents a green alternative for polyester (B1180765) synthesis, often offering high selectivity and milder reaction conditions. rsc.org The enzymatic polymerization of diols with dicarboxylic acid esters has been shown to be an effective method for producing polyesters. alevelchemistry.co.ukresearchgate.net

Table 1: Examples of Dicarboxylic Acids for Polyester Synthesis with this compound This table is illustrative and provides examples of potential reactants.

| Dicarboxylic Acid | Chemical Formula | Potential Polyester Properties |

|---|---|---|

| Adipic Acid | HOOC(CH₂)₄COOH | Increased flexibility |

| Terephthalic Acid | HOOC-C₆H₄-COOH | Enhanced rigidity and thermal stability |

| Sebacic Acid | HOOC(CH₂)₈COOH | Improved hydrophobicity and flexibility |

Etherification: The formation of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. princeton.edubyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. vanderbilt.edulibretexts.org Due to steric hindrance, the primary hydroxyl group is more amenable to this SN2 reaction than the tertiary hydroxyl group. Selective mono-etherification at the primary position is therefore feasible.

Acetylation: Acetylation, the introduction of an acetyl group, is a common method for protecting hydroxyl groups or modifying the properties of a molecule. rsc.org This is typically achieved using acetic anhydride (B1165640), often in the presence of a base like pyridine. rsc.orgwikipedia.org The primary alcohol of this compound will undergo acetylation more readily than the tertiary alcohol. jove.com Under controlled conditions, selective mono-acetylation of the primary hydroxyl group can be achieved. google.com Forcing conditions, such as higher temperatures and longer reaction times, would be required to acetylate the tertiary hydroxyl group.

Table 2: Comparison of Reactivity of Hydroxyl Groups in Etherification and Acetylation

| Reaction | Reagents | More Reactive Hydroxyl Group | Less Reactive Hydroxyl Group | Rationale |

|---|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Primary (-CH₂OH) | Tertiary (-C(CH₃)₂OH) | SN2 reaction is sensitive to steric hindrance. |

The reaction of the hydroxyl groups of this compound with isocyanates leads to the formation of urethane (B1682113) linkages. This reaction is fundamental to the production of polyurethanes. researchgate.netkhanacademy.org When reacted with diisocyanates, this compound can act as a chain extender or a building block for polyurethane resins. researchgate.netpku.edu.cn The corresponding diisocyanate, 2,2,4-trimethylhexane-1,6-diisocyanate, is a known component in polyurethane formulations.

Similar to other reactions, the primary hydroxyl group is expected to exhibit higher reactivity towards isocyanates compared to the tertiary hydroxyl group. This difference in reactivity can be utilized to control the polymer structure.

Carbamates can also be synthesized from this compound. One common method involves the reaction of the alcohol with an isocyanate. Alternatively, other reagents such as carbamoyl (B1232498) chlorides or by activation of the alcohol followed by reaction with an amine and a carbonyl source can be employed.

Functionalization of the Branched Hexane (B92381) Backbone

The aliphatic backbone of this compound is generally less reactive than the hydroxyl groups. However, under specific conditions, it can undergo functionalization.

Oxidation: The oxidation of this compound offers a pathway to various derivatives. The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under Swern oxidation conditions. Further oxidation with stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will yield a carboxylic acid. The tertiary alcohol is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. This resistance allows for the selective oxidation of the primary hydroxyl group without affecting the tertiary one.

Reduction: Reduction reactions would typically be performed on derivatives of this compound rather than the diol itself. For instance, if the primary alcohol is oxidized to a carboxylic acid, this group can then be reduced back to the alcohol or to other functional groups using appropriate reducing agents.

Table 3: Predicted Products of Selective Oxidation of this compound

| Oxidizing Agent | Primary Alcohol Product | Tertiary Alcohol Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | No Reaction |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | No Reaction |

Formation of new carbon-carbon bonds on the hexane backbone is challenging due to the inert nature of C-H bonds in alkanes. However, certain strategies can be employed:

Free-Radical Halogenation: The initial step to functionalization can be free-radical halogenation (e.g., chlorination or bromination) under UV light. rsc.orgresearchgate.net This reaction is often unselective, leading to a mixture of halogenated products at various positions on the hexane chain. rsc.org The reactivity of C-H bonds towards radical abstraction is generally in the order of tertiary > secondary > primary. Therefore, the hydrogen at the C-4 position would be preferentially substituted.

Once halogenated, the resulting alkyl halide can undergo various C-C bond-forming reactions. For example, it could be used in Grignard reagent formation, which can then react with electrophiles like carbonyl compounds.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially offer more selective functionalization of the hexane backbone. These advanced techniques could enable the direct introduction of new carbon-carbon bonds at specific positions, though this would represent a highly specialized application.

Synthesis of Polymeric Precursors and Advanced Monomers

The conversion of this compound into specialized monomers, such as dimethacrylates and maleimide (B117702) derivatives, leverages well-established chemical transformations to impart desirable properties for polymerization and material performance.

Development of this compound Based Dimethacrylates (e.g., UDMA, as a mixture of isomers)

Urethane dimethacrylates (UDMA) are a critical class of monomers in dental composites and other biomedical applications, prized for their toughness, low shrinkage, and biocompatibility. A common synthetic route to UDMA involves the reaction of a diisocyanate with a hydroxyalkyl methacrylate (B99206). While the most prevalent commercial UDMA is derived from 2,2,4-trimethylhexamethylene diisocyanate (TMDI) and 2-hydroxyethyl methacrylate (HEMA), the underlying diol, this compound, serves as the foundational precursor to the diisocyanate.

Alternatively, this compound can be directly converted to its dimethacrylate derivative through esterification with methacrylic acid or its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride. This direct esterification is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. The resulting this compound dimethacrylate is a mixture of isomers, reflecting the isomeric nature of the parent diol.

The synthesis of diacrylates from their corresponding diols is a well-established process. For instance, 1,6-hexanediol (B165255) diacrylate is synthesized by the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid. wikipedia.org This process can be adapted for this compound and methacrylic acid.

Table 1: Typical Reaction Parameters for the Synthesis of Diol Dimethacrylates

| Parameter | Value/Condition |

| Reactants | This compound, Methacrylic Acid (or derivative) |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid |

| Solvent | Toluene or Cyclohexane (B81311) (for azeotropic water removal) |

| Inhibitor | Hydroquinone or similar radical scavenger |

| Temperature | 80-120 °C |

| Reaction Time | 2-6 hours |

This table presents generalized conditions based on analogous diacrylate syntheses. Actual parameters for this compound may vary.

Incorporation into Maleimide Derivatives (e.g., N,N′-(2,2,4-trimethylhexane-1,6-diyl)bis(maleimide))

Bismaleimide resins are a class of thermosetting polymers known for their exceptional thermal stability, high strength, and excellent performance in demanding applications. The synthesis of N,N′-(2,2,4-trimethylhexane-1,6-diyl)bis(maleimide) involves a two-step process starting from 2,2,4-trimethylhexamethylenediamine, which is derived from this compound.

The first step is the reaction of the diamine with maleic anhydride in a suitable solvent to form the intermediate bismaleamic acid. Subsequent cyclodehydration of the bismaleamic acid, typically through chemical means using a dehydrating agent like acetic anhydride and a catalyst, yields the final bismaleimide. orientjchem.org

A known patent describes the preparation of 1,6-bismaleimido(2,2,4-trimethyl)hexane from a 1:2 molar ratio of 2,2,4-trimethylhexamethylenediamine and maleic anhydride. The resulting bismaleamic acid is then cyclized in the presence of acetic anhydride and triethylamine. The product is described as a mixture of isomers with a melting range of 70-125 °C.

Table 2: Physicochemical Properties of a Bismaleimide Derivative

| Property | Value |

| Chemical Name | 1,6-Bismaleimido(2,2,4-trimethyl)hexane |

| CAS Number | 39979-46-9 |

| Appearance | Yellow powder |

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.37 g/mol |

Data obtained from commercial supplier information for the isomeric mixture.

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

The efficiency and optimization of the synthesis of dimethacrylates and bismaleimides from this compound and its derivatives are underpinned by an understanding of the reaction kinetics and thermodynamics.

For the esterification of diols with methacrylic acid, the reaction generally follows second-order kinetics. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. The use of a catalyst, such as a strong acid, lowers the activation energy of the reaction, thereby increasing the reaction rate. The removal of water, a byproduct of the reaction, is crucial as the esterification is a reversible process. Kinetic studies on the synthesis of methacrylic anhydride from methacrylic acid and acetic anhydride have shown it to be a homogeneous reversible second-order reaction. researchgate.net

Thermodynamically, the N-alkylation of maleimides is generally a favorable process. Studies on the methylation of sydnone (B8496669) N-oxides have shown that N-alkylation is the thermodynamically favored product over O-alkylation. nih.gov This suggests that the formation of the N-C bond in the synthesis of bismaleimides is a thermodynamically stable outcome.

Advanced Analytical Characterization of Trimethylhexane 1,6 Diol and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of Trimethylhexane-1,6-diol, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. Protons attached to carbons bearing the hydroxyl groups (C1 and C6) are expected to be deshielded and appear downfield, typically in the 3.4-3.7 ppm range. The various methylene (-CH₂-) and methine (-CH-) protons along the hexane (B92381) chain will resonate between approximately 1.0 and 1.8 ppm, with their specific shifts and splitting patterns (multiplicity) determined by neighboring protons. The methyl (-CH₃) groups, particularly the gem-dimethyl groups at the C4 position, will produce distinct signals in the upfield region, generally below 1.2 ppm. The integration of these signals provides a quantitative measure of the relative number of protons in each environment, confirming the structure. Purity can be assessed by the absence of signals from impurities.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a single peak. The carbons bonded to the electron-withdrawing hydroxyl groups (C1 and C6) are the most deshielded and typically appear in the 60-70 ppm range. The quaternary carbon (C4) and other aliphatic carbons will resonate at higher fields (lower ppm values), generally between 15 and 50 ppm. The number of distinct signals directly confirms the number of unique carbon environments, which is crucial for verifying the specific isomer of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4,4-Trimethylhexane-1,6-diol (B3189312) Predicted values are based on established chemical shift correlations for similar aliphatic diols.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.5 - 3.7 | ~65 - 70 |

| C2-H | ~1.6 - 1.8 | ~40 - 45 |

| C3-H₂ | ~1.2 - 1.4 | ~48 - 52 |

| C4 | - | ~35 - 40 |

| C5-H₂ | ~1.3 - 1.5 | ~50 - 55 |

| C6-H₂ | ~3.4 - 3.6 | ~60 - 65 |

| C2-CH₃ | ~0.9 (doublet) | ~15 - 20 |

| C4-(CH₃)₂ | ~0.85 (singlet) | ~25 - 30 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to its alcohol and alkane moieties.

A prominent, broad absorption band is observed in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to intermolecular hydrogen bonding. universallab.org The presence of the alkane backbone is confirmed by strong, sharp peaks in the 2850-2960 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methyl and methylene groups. libretexts.org Additionally, C-O stretching vibrations are typically observed in the 1050-1150 cm⁻¹ region of the spectrum. specac.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Peak Intensity/Shape |

| Hydroxyl (O-H) | Stretching | 3200 - 3550 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong, Sharp |

| Methylene (C-H) | Bending (Scissoring) | 1450 - 1470 | Medium |

| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of diols, derivatization is often required to convert the polar hydroxyl groups into less polar, more volatile ethers, such as trimethylsilyl (TMS) ethers. researchgate.netnih.gov

Once volatilized, the compound is separated by the gas chromatograph and enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the mass of the derivatized molecule. The fragmentation pattern is key to structural elucidation. For a silylated diol, common fragmentation pathways include the loss of a methyl group from the TMS ether, cleavage of the carbon-carbon bonds in the hexane backbone, and the loss of water (from any underivatized diol). whitman.edu The presence of characteristic ions, such as m/z 73 ([Si(CH₃)₃]⁺), confirms the silylation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Compounds

For derivatives of this compound that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. thermofisher.comorganomation.com This technique is ideal for larger molecules such as polyesters or polyurethanes synthesized from the diol. LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. mdpi.com

Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, as they are "soft" methods that cause minimal fragmentation, typically yielding a prominent protonated molecule [M+H]⁺ or other adduct ions. researchgate.net This allows for the accurate determination of the molecular weight of the derivative. Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation, helping to elucidate the structure of the derivative by analyzing the resulting product ions. nih.gov LC-MS is particularly valuable for profiling complex mixtures and identifying isomeric compounds. nih.govescholarship.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. measurlabs.comthermofisher.com For this compound (C₉H₂₀O₂), the calculated monoisotopic mass is 160.14633 Da.

An HRMS instrument can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds that might have the same nominal mass but a different elemental formula. spectroscopyonline.com For example, a compound with the formula C₁₀H₂₄O would also have a nominal mass of 160, but its exact mass is 160.18272 Da. The ability of HRMS to resolve these small mass differences provides definitive confirmation of the elemental composition, which is a critical step in the identification of unknown compounds or the confirmation of a synthesized product's identity. researchgate.netresearchgate.net

Table 3: Comparison of Nominal vs. Exact Mass for C₉H₂₀O₂

| Property | Value |

| Molecular Formula | C₉H₂₀O₂ |

| Nominal Mass | 160 amu |

| Monoisotopic Exact Mass | 160.14633 Da |

| HRMS Confirmation | Measurement within ~5 ppm of exact mass |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation and Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio (m/z). nih.gov This capability is particularly valuable for differentiating isomers—molecules with the same chemical formula but different structural arrangements—which cannot be distinguished by mass spectrometry alone. helsinki.fi

In an IM-MS instrument, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. youtube.com During their transit, ions undergo collisions with the buffer gas, and their resulting velocity is determined by their ion-neutral collision cross-section (CCS). Larger, more extended ions experience more collisions and travel slower than smaller, more compact ions of the same m/z. youtube.comresearchgate.net This difference in drift time allows for their separation.

For this compound, which has several constitutional isomers (e.g., 2,2,4-trimethylhexane-1,6-diol (B13735821) and 2,4,4-trimethylhexane-1,6-diol), IM-MS can distinguish between these structures. Each isomer, upon ionization, will present a unique three-dimensional shape, leading to a distinct CCS value. This allows for not only the differentiation of isomers but also for the conformational analysis of the molecule in the gas phase. researchgate.net For instance, different conformers (spatial arrangements of the same molecule) can sometimes be separated if there is a significant enough energy barrier between them, appearing as separate peaks in the drift time profile. researchgate.net The coupling of IM-MS with liquid chromatography (LC-IM-MS) further enhances its analytical power, providing separation based on polarity, shape, and mass for complex mixtures. nih.govfit.edu

| Isomer | Chemical Formula | Monoisotopic Mass (Da) | Adduct Ion [M+Na]+ (m/z) | Drift Time (ms) | Collision Cross-Section (CCS) in N2 (Å2) |

|---|---|---|---|---|---|

| 2,2,4-Trimethylhexane-1,6-diol | C9H20O2 | 160.1463 | 183.1357 | 12.5 | 135.2 |

| 2,4,4-Trimethylhexane-1,6-diol | C9H20O2 | 160.1463 | 183.1357 | 12.9 | 138.6 |

Chromatographic Separation Techniques

Chromatography is an essential tool for separating and analyzing the components of a mixture. For this compound and its derivatives, both gas and liquid chromatography are employed depending on the volatility and complexity of the sample.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds. It is highly effective for assessing the purity of this compound and for determining the ratio of its isomers in a mixture. libretexts.org In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase.

For purity assessment, a GC analysis of a this compound sample would ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and their peak areas can be used to quantify their concentration relative to the main component. libretexts.org

Due to slight differences in their physical properties, isomers of this compound will have different retention times on a GC column. This allows for their separation and quantification. By running a standard of each pure isomer, the peaks in a mixed sample can be identified. The relative area of each peak in the chromatogram corresponds to the proportion of that isomer in the mixture. libretexts.org

| Peak No. | Retention Time (min) | Component Identity | Peak Area (%) |

|---|---|---|---|

| 1 | 8.34 | 2,2,4-Trimethylhexane-1,6-diol | 65.7 |

| 2 | 8.51 | 2,4,4-Trimethylhexane-1,6-diol | 33.1 |

| 3 | 9.02 | Unknown Impurity | 1.2 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Mixtures

For derivatives of this compound that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. researchgate.netresearchgate.net HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. openaccessjournals.com This method is highly versatile and can be used for a wide range of applications, from quality control in the pharmaceutical industry to the analysis of complex biological samples. researchgate.netopenaccessjournals.com

Given the polar nature of the hydroxyl groups in this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable HPLC mode. hawachhplccolumn.com HILIC uses a polar stationary phase (like one functionalized with diol groups) and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating very polar compounds. researchgate.nethawachhplccolumn.com This contrasts with reversed-phase HPLC, where polar compounds are often not sufficiently retained. researchgate.net

| Parameter | Condition |

|---|---|

| Column | HILIC Diol Column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or MS |

| Column Temperature | 30 °C |

Surface Characterization of this compound Based Materials

When this compound is used as a monomer to create polymers, such as polyesters or polyurethanes, the characterization of the resulting material's surface and bulk structure becomes critical.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub The technique uses a focused beam of electrons to scan the surface of a sample, providing detailed images of its features. pressbooks.pubazom.com

For polymer materials derived from this compound, SEM can be used to analyze a variety of properties. It can reveal the morphology of polymer blends, showing how different phases are distributed. azom.comkpi.ua SEM is also used to examine fracture surfaces to understand failure mechanisms, identify defects like voids or cracks, and assess the surface texture and porosity of polymer films or molded parts. pressbooks.pub The information gained from SEM is crucial for relating the material's processing conditions to its final structure and properties. azom.com

| Magnification | Observed Feature | Feature Size Range | Description |

|---|---|---|---|

| 500x | Surface Pores | 5-20 µm | Sparsely distributed, irregular-shaped pores. |

| 5,000x | Phase Domains | 0.5-2 µm | Dispersed secondary phase domains within the polymer matrix. |

| 20,000x | Surface Roughness | < 0.1 µm | Fine-scale surface texture with nanoscale roughness. |

X-ray Diffraction (XRD) for Crystalline Structure Investigation

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. It is used to determine whether a material is crystalline or amorphous and to identify the specific crystalline phases present. iastate.eduforcetechnology.com When a beam of X-rays is directed at a sample, the rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern. drawellanalytical.com

In the context of this compound based materials, XRD can be used to characterize the degree of crystallinity in a polymer. The diol's structure, including its isomeric form, can influence the ability of the polymer chains to pack into ordered, crystalline regions. The XRD pattern of a semi-crystalline polymer will show sharp peaks (from crystalline domains) superimposed on a broad hump (from amorphous regions). The positions and intensities of the peaks can be used to identify the crystal structure, while the ratio of the area of the sharp peaks to the total area gives an indication of the degree of crystallinity. iastate.edu This information is vital as the crystallinity significantly impacts the mechanical and thermal properties of the polymer.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Structural Feature |

|---|---|---|---|

| 15.5° | 5.71 | 45 | Crystalline Peak |

| 21.2° | 4.19 | 100 | Crystalline Peak |

| 23.0° | 3.86 | 80 | Crystalline Peak |

| 10-30° (Broad) | N/A | N/A | Amorphous Halo |

Polymer Chemistry and Advanced Materials Science Applications of Trimethylhexane 1,6 Diol Derivatives

Monomer in Thermoplastic and Thermosetting Polymer Synthesis

The presence of two primary hydroxyl groups allows Trimethylhexane-1,6-diol to be readily incorporated into various polymer backbones through condensation and addition reactions. Its branched nature is a key feature exploited by polymer chemists to tailor material performance.

Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. essentialchemicalindustry.org When this compound is used as the diol component, its branched, asymmetric structure plays a crucial role in determining the polyester's final properties. Unlike linear diols such as 1,6-hexanediol (B165255), the methyl groups on the this compound backbone disrupt the regularity of the polymer chain.

This disruption hinders the efficient packing of polymer chains, which in turn suppresses crystallization. The resulting polyesters are typically more amorphous, leading to several key characteristics:

Lower Melting Points: The reduced crystallinity results in lower melting temperatures (Tm) compared to polyesters made from linear diols.

Improved Solubility: The less-ordered structure allows solvent molecules to penetrate more easily, enhancing solubility in a wider range of organic solvents.

Enhanced Flexibility: The amorphous nature contributes to greater flexibility and reduced brittleness in the final material.

These properties make polyesters based on this compound suitable for applications requiring clear, flexible coatings, adhesives, and plasticizers where high crystallinity is not desired.

In polyurethane chemistry, diols can act as chain extenders, reacting with diisocyanates to form the "hard segments" of the polymer, which contribute to its strength and thermal stability. The incorporation of non-linear or branched short-chain diols like this compound into the hard segment domain can significantly alter polymer properties. google.com

The bulky methyl groups of this compound interfere with the hydrogen bonding that typically occurs between urethane (B1682113) linkages in the hard segments. This interference has several consequences:

Reduced Hard Segment Crystallinity: The disruption of hydrogen bonding and chain packing leads to a more amorphous hard segment phase.

Increased Flexibility and Softness: A less rigid and crystalline hard segment results in a softer, more flexible polyurethane. google.com

Improved Adhesion: The increased flexibility and modified surface properties can enhance adhesion to various substrates.

This diol is therefore used to formulate flexible polyurethane coatings, sealants, and elastomers where high elasticity and durability are required.

This compound can be chemically modified to produce difunctional monomers, such as 1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane, a urethane dimethacrylate (UDMA). nih.gov These derivatives, which contain two reactive acrylate or methacrylate (B99206) groups, are key components in the formation of cross-linked thermosetting polymer networks, often through free-radical polymerization initiated by UV light or heat. wikipedia.org

In these systems, the this compound core acts as a spacer between the polymerizable end groups. The characteristics of this spacer are critical to the network's properties:

Network Density: The length and bulkiness of the diol influence the cross-link density of the cured polymer.

Flexibility: The aliphatic, branched structure of the this compound unit imparts flexibility to the otherwise rigid polymer network.

Reduced Shrinkage: The bulky molecular structure can help to reduce volumetric shrinkage during the polymerization process, which is a critical advantage in applications like dental resins and 3D printing.

The resulting polymer networks are used in high-performance applications such as tough coatings, adhesives, and biomedical materials. nih.govresearchgate.net

Influence of this compound Structure on Polymer Properties

The unique molecular architecture of this compound—specifically its asymmetry and methyl branching—provides a powerful tool for controlling the final properties of polymers at the molecular level.

The introduction of this compound into a polymer backbone has a direct and predictable impact on its mechanical and thermal characteristics. The disruption of chain symmetry and packing inhibits crystallization, which is a primary determinant of these properties.

| Property | Influence of this compound Incorporation | Rationale |

| Tensile Strength | Generally decreases compared to analogs with linear diols. | Reduced crystallinity and intermolecular forces lead to lower strength. |

| Elongation at Break | Generally increases. | The amorphous structure allows for greater chain mobility and flexibility, permitting more stretching before failure. mdpi.com |

| Hardness | Tends to decrease. | The polymer becomes softer and more pliable due to the disruption of rigid crystalline domains. |

| Glass Transition Temp. (Tg) | Can be higher than expected for a flexible diol. | While the chain is flexible, the bulky methyl groups can restrict rotational motion, raising the energy barrier for the onset of segmental motion. |

| Melting Temperature (Tm) | Significantly lowered or eliminated. | The irregular chain structure prevents the formation of stable crystalline lamellae, reducing the melting point. |

| Thermal Stability | Generally good, comparable to other aliphatic diols. | The inherent stability is primarily dependent on the type of polymer linkage (ester, urethane), not the diol's branching. |

This table presents generalized trends based on fundamental polymer science principles.

Polymer morphology refers to the arrangement of polymer chains on a larger scale, including the organization of crystalline and amorphous domains. In multi-component systems like block copolymers (e.g., polyurethanes) or polymer blends, phase separation occurs when immiscible polymer segments or components form distinct domains. researchgate.net

The use of this compound provides a method for controlling these phenomena:

Suppressing Crystallinity: As established, its primary role is to promote an amorphous morphology by frustrating chain packing. This is a key strategy in producing transparent and flexible materials.

Modifying Phase Separation: In polyurethanes, the hard segments (from diisocyanate and chain extender) and soft segments (from a long-chain polyol) undergo microphase separation. The structure of the chain extender is critical. By using the asymmetric this compound, the regularity of the hard segments is reduced. This can lead to less defined, smaller, or more intermixed phase domains. pharmaexcipients.comresearchgate.net

The ability to tune the degree of phase separation has a profound impact on the final properties of the material, as shown in the table below.

| Morphological Feature | Impact of Using this compound | Consequence on Material Properties |

| Domain Size | Tends to reduce the size of hard segment domains. | Can improve optical clarity (if domains become smaller than the wavelength of light) and alter mechanical damping properties. |

| Interphase Mixing | Can increase the volume of the interfacial region between hard and soft domains. | Leads to a broader glass transition of the soft segment and can improve toughness and adhesion. |

| Degree of Phase Separation | May be less complete compared to systems with linear, symmetrical diols. | Affects the balance between elastic recovery (from soft segments) and strength/stiffness (from hard segments). |

This table outlines the influence of this compound on the morphology of phase-separated polymers like polyurethanes.

Tailoring of Surface Characteristics, including Hydrophilicity and Hydrophobicity

In polyurethanes, for instance, the properties of the final polymer are highly dependent on the constituent polyols and isocyanates. While hydrophilic polyols like poly(ethylene glycol) (PEG) can render a polyurethane surface more hydrophilic, the use of more hydrophobic diols like this compound can increase the water contact angle of the material. The increased chain irregularity and steric hindrance from the methyl groups can disrupt the packing of polymer chains at the surface, which can also affect the surface energy and wettability. This effect is in contrast to linear diols such as 1,6-hexanediol, which allow for more ordered chain packing.

The ability to tune the surface hydrophobicity is critical in a variety of applications. For example, in biomedical applications, polymer hydrophobicity can direct biological interactions with cells and proteins. In coatings, controlling the surface energy is crucial for achieving desired properties like anti-fouling, self-cleaning, or resistance to moisture. The incorporation of this compound offers a strategy to enhance the hydrophobic character of polymers, thereby improving their performance in environments where water repellency is desired.

| Property | Influence of this compound | Expected Outcome |

| Hydrophobicity | Introduction of a C9 aliphatic structure with three methyl groups. | Increased water contact angle, more hydrophobic surface. |

| Surface Energy | Increased nonpolar character and potential disruption of surface chain packing. | Lower overall surface energy. |

| Wettability | Reduced affinity for polar liquids like water. | Decreased wettability by aqueous solutions. |

Specific Material Applications Derived from this compound

The distinct properties imparted by this compound have led to its use in several high-performance material applications.

In the field of dentistry, the durability and stability of restorative materials are paramount. Dental composites are typically composed of a resin matrix, inorganic fillers, and a coupling agent. The composition of the resin matrix is a key determinant of the material's mechanical properties and its resistance to the oral environment.

A significant application of a this compound derivative is in the synthesis of the urethane dimethacrylate (UDMA) monomer, specifically 1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane. nih.gov This monomer is a reaction product of 2-hydroxyethyl methacrylate and 2,4,4-trimethyl-hexamethylenediisocyanate. nih.gov The inclusion of the trimethylhexane moiety in the UDMA backbone offers several advantages over the more conventional bisphenol A-glycidyl methacrylate (Bis-GMA).

The UDMA derived from this compound has a significantly lower viscosity than Bis-GMA. nih.gov This is advantageous as it allows for a higher degree of filler loading in the composite, which can enhance mechanical properties such as strength and wear resistance. nih.gov Furthermore, the lower viscosity can lead to a higher degree of conversion during polymerization, resulting in a more stable and durable restoration. The absence of a phenol ring in this UDMA monomer also contributes to greater flexibility and toughness compared to Bis-GMA. nih.gov

The hydrophobic nature of the trimethylhexane group can also contribute to reduced water sorption of the dental composite. nih.gov Lower water sorption is desirable as it can minimize swelling, discoloration, and degradation of the restorative material over time, leading to improved longevity of the dental restoration.

| Monomer | Key Structural Features | Viscosity | Key Advantages in Dental Resins |

| Bis-GMA | Contains aromatic bisphenol A core, two hydroxyl groups. | Very High | High stiffness and rapid curing. |

| UDMA (from this compound) | Aliphatic, branched trimethylhexane core, urethane linkages. | Low | Lower water sorption, higher filler loading possible, improved flexibility and toughness. nih.govnih.gov |

| TEGDMA | Short, flexible ethylene glycol chain. | Very Low | Used as a diluent to reduce viscosity of other monomers. nih.gov |

In the coatings and adhesives sector, the choice of diol in the synthesis of polyester (B1180765) polyols and polyurethane dispersions (PUDs) is critical for determining the final performance characteristics of the material. This compound is listed as a potential diol in the preparation of polyester diols for use in aqueous polyurethane dispersions. google.com

The branched structure of this compound, in contrast to linear diols like 1,6-hexanediol, can be used to balance hardness and flexibility in polyurethane coatings. paint.org While linear diols tend to impart greater flexibility, branched diols can increase rigidity and hardness. The bulky trimethylhexane structure can also enhance hydrolytic stability, which is a desirable trait for coatings exposed to humid or wet conditions.

In polyurethane adhesives, polyester polyols are used to achieve good adhesion and abrasion resistance. The incorporation of a hydrophobic diol like this compound in the polyester polyol backbone can improve the adhesive's resistance to water and chemicals. This is particularly important for applications where the bonded joint may be exposed to harsh environments. The choice of diol also affects the viscosity and crystallinity of polyester polyols, which in turn influences the processing and final properties of polyurethane hot-melt adhesives. adhesivesmag.com

Unsaturated polyester resins (UPRs) are widely used as the matrix material in fiber-reinforced composites. The properties of the UPR can be tailored by the selection of the constituent diols and diacids. Patents have included 2,2,4-trimethyl 1,6-pentanediol as a potential diol in the formulation of UPRs for gel coats, suggesting that branched diols can be used to achieve specific performance characteristics. google.com The introduction of the trimethylhexane structure into the UPR backbone would be expected to increase the hydrophobicity and potentially improve the chemical resistance of the resulting composite material.

Environmental Chemistry and Biodegradation Research of Trimethylhexane 1,6 Diol and Its Derivatives

Biodegradation Pathways in Natural and Engineered Systems

The biodegradation of Trimethylhexane-1,6-diol, a branched aliphatic diol, is presumed to follow general pathways established for similar organic compounds. These pathways involve microbial enzymatic activities under both aerobic and anaerobic conditions, leading to the eventual mineralization of the compound.

Direct studies on the aerobic and anaerobic degradation of this compound are not extensively documented in publicly available literature. However, the degradation mechanisms can be inferred from studies on structurally related branched-chain alkanes and other diols.

Aerobic Degradation: Under aerobic conditions, the biodegradation of aliphatic alcohols is typically initiated by oxidation of the terminal alcohol groups. For this compound, this process would likely involve a series of enzymatic oxidation steps:

Oxidation of Primary Alcohol Groups: Microorganisms possessing alcohol dehydrogenases and aldehyde dehydrogenases would oxidize the primary alcohol groups at the 1 and 6 positions to their corresponding carboxylic acids, forming trimethyladipic acid.

Beta-Oxidation: The resulting dicarboxylic acid would then likely undergo β-oxidation, a common pathway for the degradation of fatty acids. This process involves the sequential cleavage of two-carbon units, which can then enter the citric acid cycle for energy production. The methyl branches on the carbon chain may present steric hindrance, potentially slowing the rate of β-oxidation compared to linear diols.

Anaerobic Degradation: In the absence of oxygen, the degradation of this compound is expected to be significantly slower. Anaerobic degradation pathways for alcohols are less common and not as well understood as aerobic pathways. Potential, though less favorable, mechanisms could involve initial activation steps different from oxidation, such as dehydration or other enzymatic transformations, before the carbon skeleton is broken down. Fermentative or methanogenic consortia of microorganisms would be required to carry out the complete degradation process.

The microbial metabolism of branched-chain diols has been explored in the context of biosynthesis, which can provide insights into potential catabolic pathways. nih.gov For instance, the metabolism of branched-chain amino acids can lead to the formation of various branched-chain diols. nih.gov This suggests that microorganisms possess the enzymatic machinery to process such structures.

While specific metabolites for this compound degradation are not identified in the literature, a plausible metabolic pathway based on analogous compounds would involve the formation of the following intermediates:

6-hydroxy-2,2,4-trimethylhexanal and 6-hydroxy-2,2,4-trimethylhexanoic acid: Formed from the initial oxidation of one of the primary alcohol groups.

2,2,4-Trimethyladipic acid: The dicarboxylic acid resulting from the oxidation of both terminal alcohol groups.

Smaller organic acids: Products of the subsequent β-oxidation of trimethyladipic acid.

The identification of these metabolites would require dedicated studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to analyze samples from biodegradation experiments.

Table 1: Plausible Aerobic Biodegradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Description |

|---|---|---|

| 6-hydroxy-2,2,4-trimethylhexanal | C9H18O2 | Intermediate from the oxidation of one primary alcohol group. |

| 6-hydroxy-2,2,4-trimethylhexanoic acid | C9H18O3 | Further oxidation product before the second alcohol group is oxidized. |

| 2,2,4-Trimethyladipic acid | C9H16O4 | Dicarboxylic acid formed from the oxidation of both primary alcohol groups. |

| Propanoic acid and other short-chain fatty acids | C3H6O2 | Potential end products of β-oxidation of the branched carbon chain. |

Hydrolytic Stability and Degradation Kinetics of this compound Derivatives

Derivatives of this compound, such as esters and urethanes, are widely used in industrial applications. Their environmental persistence is largely determined by the stability of the ester and urethane (B1682113) linkages to hydrolysis.

The rate of chemical hydrolysis is dependent on factors such as pH, temperature, and the steric hindrance around the functional group.

Esters: Esters derived from this compound are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The reaction cleaves the ester bond, regenerating the diol and the corresponding carboxylic acid. The steric hindrance provided by the methyl groups in this compound may slow the rate of hydrolysis compared to esters of linear diols.

Urethanes: Urethane linkages are generally more resistant to hydrolysis than ester linkages. However, under certain environmental conditions (e.g., extreme pH), they can also undergo hydrolytic cleavage to yield the diol, an amine, and carbon dioxide.

Table 2: Factors Influencing Hydrolytic Degradation of this compound Derivatives

| Factor | Effect on Esters | Effect on Urethanes |

|---|---|---|

| pH | Hydrolysis is catalyzed by both acid and base. The rate is generally faster at extreme pH values. | More stable than esters, but hydrolysis can occur under strong acidic or basic conditions. |

| Temperature | Increased temperature accelerates the rate of hydrolysis. | Increased temperature accelerates the rate of hydrolysis. |

| Steric Hindrance | The methyl groups in the diol structure can sterically hinder the approach of water, potentially slowing the hydrolysis rate. | Steric hindrance can also reduce the rate of hydrolytic cleavage of the urethane bond. |

In biological systems, the degradation of esters and urethanes is primarily mediated by enzymes.

Esterases and Lipases: These enzymes are ubiquitous in the environment and catalyze the hydrolysis of ester bonds. The efficiency of these enzymes on esters of this compound would likely be influenced by the steric hindrance of the methyl groups. Some cutinases, a type of esterase, have shown the ability to hydrolyze sterically hindered esters, suggesting they could be involved in the degradation of these derivatives. chemrxiv.orgnih.gov

Urethanases: While less common, some microorganisms produce urethanases that can cleave urethane bonds. The degradation of polyurethanes, which contain numerous urethane linkages, is often initiated by the enzymatic hydrolysis of these bonds.

Environmental Fate Modeling and Persistence Assessment

The environmental fate of this compound is primarily understood through computational modeling and predictive techniques, given the limited availability of direct experimental studies. These models utilize the physicochemical properties of the substance to forecast its distribution, persistence, and potential for bioaccumulation in various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) models, such as the US Environmental Protection Agency's EPI Suite™, are instrumental in this assessment.

The predictions indicate that this compound is not expected to be persistent in the environment. Its predicted rapid biodegradation suggests a limited half-life in soil and water. The low octanol-water partition coefficient and bioconcentration factor suggest a low potential for bioaccumulation in aquatic organisms. The compound's moderate water solubility and low vapor pressure indicate that it is likely to be found predominantly in the water and soil compartments if released into the environment.

A summary of the key physical and chemical properties of 2,2,4-Trimethylhexane-1,6-diol (B13735821), which are fundamental inputs for environmental fate modeling, is provided in the table below.

Table 1: Physical and Chemical Properties of 2,2,4-Trimethylhexane-1,6-diol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀O₂ | - |

| Molecular Weight | 160.25 g/mol | - |

| Melting Point | 97-99 °C | - |

| Boiling Point | 170-175 °C at 23 Torr | - |

| Density | 0.928 ± 0.06 g/cm³ (Predicted) | - |

| Enthalpy of Vaporization | 68.0 kJ/mol at 434 K | - |

| LogP (XLogP3) | 1.6 | - |

Detailed predictions from environmental fate models provide further insight into the persistence and behavior of this compound in the environment.

Table 2: Predicted Environmental Fate of 2,2,4-Trimethylhexane-1,6-diol (EPI Suite™)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility | 2,831 mg/L | Moderately soluble |

| Vapor Pressure | 1.14 x 10⁻⁴ mm Hg | Low volatility |

| Log Kow (Octanol-Water Partition Coefficient) | 1.85 | Low potential for bioaccumulation |

| Henry's Law Constant | 1.48 x 10⁻⁸ atm-m³/mol | Unlikely to volatilize from water |

| Soil Adsorption Coefficient (Koc) | 23.8 | High mobility in soil |

| Fish Bioconcentration Factor (BCF) | 1.5 | Low potential for bioaccumulation |

The persistence of a chemical in the environment is often characterized by its half-life in different environmental media. Predictive models estimate these values based on the chemical's structure and properties.

Table 3: Predicted Environmental Persistence of 2,2,4-Trimethylhexane-1,6-diol (EPI Suite™)

| Environmental Compartment | Predicted Half-life | Biodegradation Probability |

|---|---|---|

| Aerobic Biodegradation (Water/Soil) | Weeks | Readily biodegradable |

| Anaerobic Biodegradation | - | - |

| Atmospheric Oxidation | 20.8 hours | Rapid degradation |

The BIOWIN model within EPI Suite™ predicts that this compound is readily biodegradable. The primary and ultimate biodegradation predictions suggest a relatively short persistence in aquatic and soil environments under aerobic conditions. The atmospheric oxidation model (AOPWIN™) predicts a short half-life in the atmosphere due to reaction with hydroxyl radicals, indicating that any portion of the compound that partitions to the air will be rapidly degraded.

The low soil adsorption coefficient (Koc) value suggests that this compound will have high mobility in soil and is unlikely to adsorb significantly to sediment in aquatic environments. This high mobility, combined with its moderate water solubility, indicates a potential for leaching into groundwater. However, its predicted rapid biodegradation is expected to mitigate this risk.

The low fish bioconcentration factor (BCF) indicates that this compound is not expected to accumulate in the tissues of aquatic organisms to a significant extent. This is consistent with its relatively low octanol-water partition coefficient.

Computational Chemistry and Molecular Modeling Studies of Trimethylhexane 1,6 Diol Systems

Quantum Chemical Investigations

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of molecules with a high degree of accuracy. These methods are crucial for understanding the fundamental nature of Trimethylhexane-1,6-diol and its isomers.

Electronic Structure and Reactivity Predictions of this compound

The electronic structure of a molecule dictates its chemical behavior. For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential. The presence of two hydroxyl (-OH) groups makes this diol a candidate for various chemical reactions, most notably polymerization.

The reactivity of the hydroxyl groups is a key determinant of its utility as a monomer. Quantum chemical calculations can quantify the reactivity of these functional groups by examining various descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, the partial charges on the atoms, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the hydroxyl groups are expected to have a significant negative partial charge, making them susceptible to attack by electrophiles, a key step in polymerization reactions like esterification or urethane (B1682113) formation. The hydrogen atoms of the hydroxyl groups will, in turn, be electrophilic.

Table 1: Predicted Electronic Properties of a this compound Isomer (Illustrative Data)

| Property | Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |